Cas no 2034469-15-1 (4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide)

4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide
- AKOS032456845
- 2034469-15-1
- 4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide
- 4-((1H-imidazol-1-yl)methyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
- F6438-3275
- 4-(imidazol-1-ylmethyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
-
- Inchi: 1S/C20H23N7O2/c1-29-20-24-17(23-19(25-20)27-9-2-3-10-27)12-22-18(28)16-6-4-15(5-7-16)13-26-11-8-21-14-26/h4-8,11,14H,2-3,9-10,12-13H2,1H3,(H,22,28)
- InChI Key: WQRNUHNSLHMYIU-UHFFFAOYSA-N
- SMILES: O(C)C1N=C(CNC(C2C=CC(=CC=2)CN2C=NC=C2)=O)N=C(N=1)N1CCCC1
Computed Properties
- Exact Mass: 393.19132300g/mol
- Monoisotopic Mass: 393.19132300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.1Ų
- XLogP3: 1.7
4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-3275-20mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-4mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-15mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-5μmol |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-2mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-10mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-100mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-50mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-10μmol |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-3275-40mg |
4-[(1H-imidazol-1-yl)methyl]-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide |
2034469-15-1 | 40mg |
$140.0 | 2023-09-09 |
4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide Related Literature
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide
4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide (CAS No. 2034469-15-1): A Comprehensive Overview
4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide (CAS No. 2034469-15-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by the presence of an imidazole moiety and a triazine ring, which are known for their biological activities and pharmacological properties.
The molecular structure of 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide is highly versatile, making it a promising candidate for various therapeutic interventions. The imidazole group, in particular, is a common functional group found in many biologically active compounds, including histamine receptors and metalloenzymes. The triazine ring, on the other hand, is known for its ability to form hydrogen bonds and its potential as a scaffold for drug design.
Recent studies have highlighted the potential of 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide has also shown promise in neuroprotective applications. Research conducted at the University of California revealed that this compound can effectively protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}benzamide has been extensively studied to ensure its suitability for clinical use. Preclinical studies have shown that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, it has demonstrated low toxicity in animal models, which is a crucial factor for its potential use in human trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1H-imidazol-1-yl)methyl-N-{4-methoxy-6-(pyrrolidin-1-y l)- 3 ,5-triazin - 2 - ylmethyl } benzamide in various therapeutic settings. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further Phase II and III trials to explore its potential in larger patient populations.
The synthesis of 4-(1H-imidazol - 1 - yl ) methyl - N - { 4 - methoxy - 6 - ( pyrrolidin - 1 - yl ) - 3 ,5-triazin - 2 - ylmethyl } benzamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the imidazole moiety through cyclization reactions and the coupling of the triazine ring with the benzamide scaffold using coupling agents such as HATU or EDC·HCl. The final product is typically purified using column chromatography or crystallization techniques.
In conclusion, 4-(1H-imidazol - 1 - yl ) methyl - N - { 4 - methoxy - 6 - ( pyrrolidin - 1 - yl ) - 3 ,5-triazin - 2 - ylmethyl } benzamide (CAS No. 2034469 - 15 - 1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the field of medicinal chemistry.
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